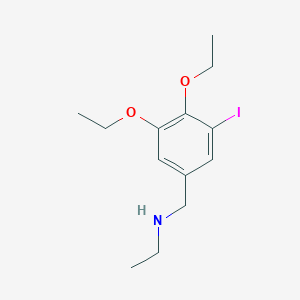![molecular formula C14H18N4O2 B283422 (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine involves the formation of a covalent bond between the triazole ring and a specific biomolecule. This covalent bond formation allows for the selective labeling and tracking of specific biomolecules in living cells.
Biochemical and Physiological Effects:
Studies have shown that (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine does not have any significant biochemical or physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine is its selectivity for specific biomolecules in living cells. This selectivity allows for the visualization and tracking of specific cellular processes, which can provide valuable insights into the underlying mechanisms of various diseases and conditions. However, the compound has some limitations in laboratory experiments, including its relatively low solubility in aqueous solutions and its sensitivity to light and air.
Orientations Futures
There are several future directions for the study of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine. One potential direction is the development of new bioorthogonal reagents with improved solubility and stability. Another direction is the further exploration of the compound's potential use in the development of new drugs and therapies. Finally, the compound could be studied in the context of various diseases and conditions to gain a deeper understanding of the underlying mechanisms and potential treatment options.
Méthodes De Synthèse
The synthesis of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine involves a multistep process that requires specific reagents and conditions. The synthesis starts with the reaction of 2-allyloxy-3-ethoxy-benzaldehyde with sodium azide to form 2-allyloxy-3-ethoxy-benzyl azide. The azide is then reduced using palladium on carbon to form the corresponding amine. Finally, the amine is reacted with propargyl alcohol and copper (I) iodide to form the final product.
Applications De Recherche Scientifique
(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine has been studied for its potential use in various research applications. One of the most promising applications is its use as a bioorthogonal reagent in chemical biology. The compound can be used to selectively label biomolecules in living cells, allowing for the visualization and tracking of specific cellular processes. Additionally, the compound has been studied for its potential use in the development of new drugs and therapies.
Propriétés
Formule moléculaire |
C14H18N4O2 |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H18N4O2/c1-3-8-20-13-11(6-5-7-12(13)19-4-2)9-15-14-16-10-17-18-14/h3,5-7,10H,1,4,8-9H2,2H3,(H2,15,16,17,18) |
Clé InChI |
LUZQRCBWQALQMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
SMILES canonique |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethylphenyl)-2,3-dihydro-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide](/img/structure/B283339.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283343.png)
![N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283345.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)
![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![2-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283361.png)
![N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)